molecular formula C6H9NO4 B1193856 1-Aminocyclobutane-1,3-dicarboxylic acid CAS No. 117488-23-0

1-Aminocyclobutane-1,3-dicarboxylic acid

Cat. No. B1193856
M. Wt: 159.14
InChI Key: GGMYWPBNZXRMME-HSRNZHMGSA-N
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Description

1-Aminocyclobutane-1,3-dicarboxylic acid, also known as cis-ACBD, is a selective, competitive L-glutamate uptake inhibitor . It has a molecular weight of 159.14 and a CAS Number of 73550-55-7 . It is soluble in 1eq. NaOH to 50 mM .


Molecular Structure Analysis

The molecular formula of 1-Aminocyclobutane-1,3-dicarboxylic acid is C6H9NO4 . The SMILES representation of the molecule is C1C(CC1(C(=O)O)N)C(=O)O .

Scientific Research Applications

  • Neutron Capture Therapy : A novel boronated aminocyclobutanecarboxylic acid was synthesized for potential use in neutron capture therapy, modeling after 1-aminocyclobutane-1-carboxylic acid, showing high uptake in brain tumors (Kabalka & Yao, 2003).

  • Tumor Detection : 1-Aminocyclobutane[14C]carboxylic acid was incorporated preferentially by several tumor types in rats and hamsters, showing potential as a tumor-seeking agent (Washburn et al., 1979).

  • Synthesis of β-Peptides : Derivatives of 2-aminocyclobutane-1-carboxylic acid were synthesized for incorporation into highly rigid β-peptides, showing the ability of the cyclobutane ring as a structure-promoting unit in these molecules (Izquierdo et al., 2005).

  • Neuroscience Research : The action of cyclobutane derivatives of L-glutamic acid on the high-affinity uptake of L-glutamic acid was investigated, indicating that cis-1-Aminocyclobutane-1,3-dicarboxylic acid potently inhibited L-glutamic acid uptake (Fletcher et al., 1991).

  • NMDA Receptor Agonist : A potent N-methyl-D-aspartic acid agonist, trans-1-aminocyclobutane-1,3-dicarboxylic acid, was synthesized for evaluation as agonists or antagonists of neurotransmission at excitatory amino acid receptors (Allan et al., 1990).

  • Pharmaceutical Synthesis : A new fluorinated analogue of 1-aminocyclobutane-1-carboxylate was synthesized, indicating potential applications in pharmaceutical development (Mykhailiuk et al., 2010).

  • Conformational Studies : Quantum mechanical calculations were used to determine the conformational preferences of the N-acetyl-N′-methylamide derivative of 1-aminocyclobutane-1-carboxylic acid, providing insights into its conformational properties and aiding in the design of peptidomimetics (Casanovas et al., 2006).

  • Anticonvulsant Activity : 1-Aminocyclobutanecarboxylic acid derivatives were synthesized and evaluated for anticonvulsant activity, showing potent and selective antagonist activity at N-methyl-D-aspartate (NMDA) receptor sites (Gaoni et al., 1994).

Safety And Hazards

1-Aminocyclobutane-1,3-dicarboxylic acid can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It should be stored in a well-ventilated place and the container should be kept tightly closed . It should be handled with protective gloves, protective clothing, eye protection, and face protection .

properties

IUPAC Name

1-aminocyclobutane-1,3-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO4/c7-6(5(10)11)1-3(2-6)4(8)9/h3H,1-2,7H2,(H,8,9)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGMYWPBNZXRMME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1(C(=O)O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60922431, DTXSID601312880
Record name 1-Aminocyclobutane-1,3-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60922431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name cis-2,4-Methanoglutamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601312880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Aminocyclobutane-1,3-dicarboxylic acid

CAS RN

73550-55-7, 117488-23-0
Record name 1,3-Cyclobutanedicarboxylic acid, 1-amino-, cis-, hydrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073550557
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,4-Methanoglutamate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117488230
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Aminocyclobutane-1,3-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60922431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name cis-2,4-Methanoglutamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601312880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Aminocyclobutane-cis-1,3-dicarboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Citations

For This Compound
78
Citations
RD Allan, JR Hanrahan, TW Hambley… - Journal of medicinal …, 1990 - ACS Publications
We report thesynthesis of a series of 3-carboxy-, 3-(carboxymethyl)-, 3-(-phosphonoalkenyl)-, and 3-(-phosphonoalkyl)-l-aminocyclobutane-l-carboxylic acids for evaluation as agonists …
Number of citations: 118 pubs.acs.org
EJ Fletcher, KN Mewett, CA Drew, RD Allan… - Neuroscience …, 1991 - Elsevier
The action of two cyclobutane derivatives of l-glutamic acid on the high affinity uptake of l-glutamic acid was investigated using a preparation of synaptosomes from rat cerebral cortex, …
Number of citations: 30 www.sciencedirect.com
ZC Ye, BR Ransom, H Sontheimer - Journal of neurochemistry, 2001 - Wiley Online Library
(+/–)‐1‐Aminocyclopentane‐trans‐1,3‐dicarboxylic acid (t‐ACPD) is an equimolar mixture of two enantiomers: (1S,3R)‐1‐Aminocyclopentane‐1,3‐dicarboxylic acid (SR‐ACPD) and …
Number of citations: 17 onlinelibrary.wiley.com
R Griffiths, J Dunlop, A Gorman, J Senior… - Biochemical …, 1994 - Elsevier
The ability of two conformationally restricted analogues of L-glutamate to function as nontransportable inhibitors of plasma membrane L-glutamate transport was investigated in primary …
Number of citations: 102 www.sciencedirect.com
HC Winter, T Ueda - Neurochemical Research, 2008 - Springer
Noncyclic fluorine-substituted and cyclic analogs of glutamic acid were tested for their ability to inhibit glutamate uptake in isolated bovine presynaptic vesicles, in order to assess the …
Number of citations: 18 link.springer.com
RD Allan, C Apostopoulos… - Australian journal of …, 1995 - CSIRO Publishing
A synthetic route involving a hydantoin derivative of bicyclo [3.2.0]hept-2-ene has been investigated for the preparation of neurotransmitter analogues containing an additional acetic …
Number of citations: 4 www.publish.csiro.au
MA Pszczolkowski, JJ Brown - Phytoparasitica, 2004 - Springer
Recently, we reported that monosodium glutamate (MSG) is a feeding stimulant and an enhancer of pesticide toxicity against neonates of the codling moth. Herein, we show that a MSG …
Number of citations: 11 link.springer.com
HA Rothan, E Amini, FL Faraj, M Golpich, TC Teoh… - Scientific reports, 2017 - nature.com
N-methyl-D-aspartate receptors (NMDAR) play a central role in epileptogensis and NMDAR antagonists have been shown to have antiepileptic effects in animals and humans. Despite …
Number of citations: 25 www.nature.com
X Li, O Orwar, J Persson, M Sandberg, I Jacobson - Neuroscience letters, 1993 - Elsevier
The concentration of γ-l-glutamyl-l-glutamate (γ-glu-glu), a potent displacer of excitatory amino acid receptor binding, and other structurally related dipeptides were determined in …
Number of citations: 11 www.sciencedirect.com
K Gholami, R Yusof - academia.edu
Results Generation of DDBM. We previously reported the chemical synthesis and the structural data of Quinazoline molecules 29 as presented in Fig. 1A. he DDBM, an Indolyl molecule…
Number of citations: 0 www.academia.edu

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